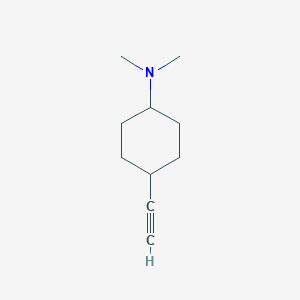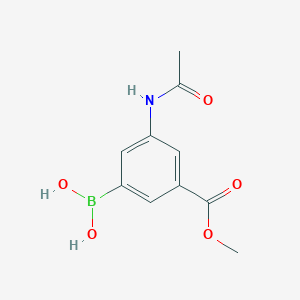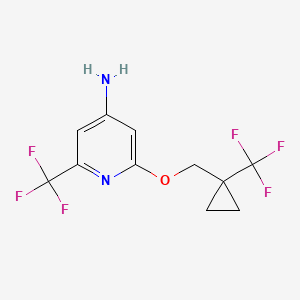![molecular formula C8H10ClF3N2 B11756029 1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B11756029.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1-[5-(trifluorométhyl)pyridin-2-yl]éthan-1-amine est un composé chimique de formule moléculaire C8H9F3N2·HCl. C'est une amine aromatique qui contient un groupe trifluorométhyle lié à un cycle pyridine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du chlorhydrate de 1-[5-(trifluorométhyl)pyridin-2-yl]éthan-1-amine implique généralement la réaction de 2-bromo-5-(trifluorométhyl)pyridine avec une amine appropriée dans des conditions d'amination catalysées par le palladium. La réaction est effectuée en présence d'un catalyseur au palladium, tel que Pd(dba)2, et d'un ligand, tel que BINAP, dans un solvant approprié comme le toluène. Le mélange réactionnel est chauffé à une température spécifique, généralement autour de 100-120 °C, pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 1-[5-(trifluorométhyl)pyridin-2-yl]éthan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'amine correspondants.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme l'hydrure de sodium (NaH) et divers halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : N-oxydes du composé d'origine.
Réduction : Dérivés d'amine avec des groupes fonctionnels réduits.
Substitution : Composés avec différents groupes fonctionnels remplaçant le groupe trifluorométhyle.
Applications de la recherche scientifique
Le chlorhydrate de 1-[5-(trifluorométhyl)pyridin-2-yl]éthan-1-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes et de ligands pour la catalyse.
Biologie : Étudié pour son potentiel en tant que molécule bioactive dans divers essais biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 1-[5-(trifluorométhyl)pyridin-2-yl]éthan-1-amine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie et les propriétés électroniques du composé, lui permettant d'interagir avec diverses enzymes et récepteurs. Cette interaction peut moduler les voies biologiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and ligands for catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, allowing it to interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 2-[4-(trifluorométhyl)pyridin-2-yl]éthan-1-amine : Structure similaire, mais avec le groupe trifluorométhyle à une position différente sur le cycle pyridine.
4-(3-Chloro-5-(trifluorométhyl)pyridin-2-yl)-N-(4-méthoxypyridin-2-yl) : Contient un groupe chloro en plus du groupe trifluorométhyle.
Unicité
Le chlorhydrate de 1-[5-(trifluorométhyl)pyridin-2-yl]éthan-1-amine est unique en raison de son motif de substitution trifluorométhyle spécifique, qui confère des propriétés électroniques et stériques distinctes. Ces propriétés peuvent influencer la réactivité du composé et ses interactions avec les cibles biologiques, ce qui en fait une molécule précieuse pour diverses applications.
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRQAYJADKYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)

![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)

![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)
![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)


